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Compound of Interest

Compound Name: BMS-986365

Cat. No.: B12382607

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term in vivo efficacy of BMS-
986365 with the established androgen receptor (AR) inhibitor, enzalutamide. BMS-986365 is a
first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action
that includes both AR degradation and antagonism.[1] This unique approach is designed to
overcome resistance to current AR pathway inhibitors (ARPIS) in metastatic castration-resistant
prostate cancer (IMCRPC).

Executive Summary

Preclinical and clinical data suggest that BMS-986365 holds significant promise in the
treatment of advanced prostate cancer, particularly in patients who have developed resistance
to existing therapies. In preclinical xenograft models, BMS-986365 demonstrated more potent
and durable anti-tumor activity compared to enzalutamide.[2] Early clinical data from the Phase
I/l NCT04428788 trial in heavily pretreated mCRPC patients have shown encouraging and
lasting clinical activity. This guide will delve into the available data, providing a structured
comparison to aid in the assessment of BMS-986365's long-term efficacy.

Mechanism of Action: A Dual Approach to Inhibit the
Androgen Receptor
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BMS-986365's innovative design allows it to target the androgen receptor through two distinct
and complementary mechanisms:

e Androgen Receptor Antagonism: Like enzalutamide, BMS-986365 acts as a competitive
inhibitor of the AR ligand-binding domain (LBD), preventing androgens from binding to and
activating the receptor.

o Androgen Receptor Degradation: Uniquely, BMS-986365 is a ligand-directed degrader. It
links the AR to the cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent
proteasomal degradation of the AR protein.[1][2] This dual action not only blocks AR
signaling but also eliminates the receptor protein, a key factor in overcoming resistance
mechanisms.

Below is a diagram illustrating the signaling pathway targeted by BMS-986365.
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BMS-986365 Mechanism of Action
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Caption: BMS-986365 dual mechanism of action.
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Preclinical In Vivo Efficacy: Head-to-Head
Comparison

Preclinical studies utilizing prostate cancer xenograft models have provided the earliest
indications of BMS-986365's superior efficacy over enzalutamide.

: o :

Parameter BMS-986365 Enzalutamide Reference
AR Binding Affinity
) 3.6 nM 47.0 nM [3]
(Ki)
AR Protein 91% reduction at 6h,
Degradation (in VCaP  83% at 24h (30 Not Applicable [3]

xenograft model)

mg/kg, QD)

Anti-tumor Activity
(Abiraterone-resistant
PDX model)

More efficacious and
durable tumor

suppression

Less effective

[3]

Potency (Inhibition of
AR-dependent

proliferation)

10- to 120-fold more

potent

[4]

Potency (Inhibition of
AR-stimulated

transcription)

~100-fold more potent

[4]

Experimental Protocols

In Vivo Xenograft Studies

e Animal Models: Studies utilized various prostate cancer models, including cell line-derived

xenografts (e.g., VCaP) and patient-derived xenografts (PDX), some of which were resistant

to standard therapies like abiraterone.[3]

e Drug Administration: BMS-986365 was administered orally, typically at doses ranging from

30-60 mg/kg, once daily. Enzalutamide was also administered orally, with doses around 50
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mg/kg, once daily, for comparative arms.[3]

o Efficacy Endpoints: The primary endpoint for assessing efficacy was tumor growth inhibition,
measured by regular caliper measurements of tumor volume. Pharmacodynamic
assessments included the analysis of AR protein levels in tumor tissue to confirm target
engagement and degradation.[3]

The following diagram outlines a typical experimental workflow for these preclinical in vivo
studies.
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Preclinical In Vivo Efficacy Assessment Workflow
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Caption: Workflow for preclinical in vivo studies.
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Clinical Efficacy: A New Option for Heavily
Pretreated Patients

The long-term efficacy of BMS-986365 is being evaluated in the Phase I/1l clinical trial
NCT04428788 for patients with mCRPC who have progressed on prior novel hormonal
therapies and taxane chemotherapy.

Quantitative Data Summary: BMS-986365 in Heavily
Pretreated mCRPC

BMS-986365 (900

Efficacy Endpoint Patient Population Reference
mg BID)
PSA50 Response Heavily pretreated
50% [1]
Rate mCRPC
PSA30 Response Heavily pretreated
70% [1]
Rate MmCRPC
Median rPFS (prior Heavily pretreated
5.5 months [5]
chemotherapy) mCRPC
Median rPFS (no prior Heavily pretreated
16.5 months [6]
chemotherapy) mMCRPC

Comparative Clinical Data: Enzalutamide in mCRPC

Direct head-to-head clinical trial data for BMS-986365 and enzalutamide in the same heavily
pretreated patient population is not yet available. However, data from trials of enzalutamide in
different mCRPC populations can provide context.
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Efficacy Endpoint Enzalutamide Patient Population Reference
MCRPC post-
Median OS 18.4 months chemotherapy [7]

(AFFIRM trial)

Chemotherapy-naive
) Not Reached (vs 3.9
Median rPFS MCRPC (PREVAIL [8]
months for placebo) trial)
ria

MCRPC post-
PSA Response Rate
54% chemotherapy [9]
(=50%) )
(AFFIRM trial)
PSA Response Rate D-pretreated mCRPC
25.4% ) [9]
(=50%) (Retrospective study)

It is important to note that the patient population in the BMS-986365 trial is more heavily
pretreated than those in the pivotal enzalutamide trials, which may account for differences in
observed efficacy. The promising activity of BMS-986365 in this resistant population highlights
its potential to address a significant unmet medical need.

Experimental Protocols
Phase I/Il Trial of BMS-986365 (NCT04428788)

» Study Design: An open-label, multicenter, dose-escalation and dose-expansion study.[1]

» Patient Population: Patients with progressive mCRPC who have received at least one prior
novel hormonal therapy and taxane-based chemotherapy (unless ineligible or refused).[1]

o Treatment: Oral administration of BMS-986365 at various doses, with the 900 mg twice-daily
dose being evaluated in the expansion cohort.[1]

e Primary Endpoints: To assess the safety and tolerability of BMS-986365 and to determine
the maximum tolerated dose and/or recommended Phase Il dose.[1]

e Secondary Endpoints: To evaluate the anti-tumor activity, including PSA response rates
(PSA50 and PSA30), radiographic progression-free survival (rPFS), and duration of
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response.[1]

The logical progression from preclinical evidence to the clinical trial design is illustrated in the
diagram below.
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Logical Progression from Preclinical to Clinical
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Caption: From preclinical rationale to clinical trial design.
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Conclusion

BMS-986365, with its novel dual mechanism of action, represents a promising new therapeutic
strategy for patients with advanced prostate cancer. Preclinical data strongly support its
superiority over enzalutamide in terms of potency and ability to overcome resistance. Early
clinical data in a heavily pretreated patient population demonstrate encouraging long-term
efficacy. As further clinical trial data becomes available, the role of BMS-986365 in the
treatment landscape of mCRPC will be more clearly defined. The ongoing Phase Il trial
(rechARge, NCT06764485) will be pivotal in confirming these initial findings.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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